Methyl 2-(trimethylsilyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(trimethylsilyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a trimethylsilyl group attached to the piperidine ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(trimethylsilyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the compound’s performance in various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(trimethylsilyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Methyl 2-(trimethylsilyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(trimethylsilyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with enzymes and other proteins, modulating their activity and leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered ring structure without the trimethylsilyl group.
N-Boc-piperidine: A piperidine derivative with a tert-butoxycarbonyl protecting group.
Methyl piperidine-1-carboxylate: Similar structure but lacks the trimethylsilyl group.
Uniqueness
Methyl 2-(trimethylsilyl)piperidine-1-carboxylate is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications .
Biological Activity
Methyl 2-(trimethylsilyl)piperidine-1-carboxylate is a compound notable for its diverse biological activities and applications in pharmaceutical chemistry. This article explores its biological activity, including synthesis, structural characteristics, and research findings.
Chemical Structure and Properties
This compound features a piperidine ring that is substituted with a trimethylsilyl group and a carboxylate moiety. Its molecular formula is C12H23NO2Si, with a molecular weight of approximately 215.34 g/mol. The presence of the trimethylsilyl group enhances its solubility and stability, making it an important intermediate in organic synthesis and pharmaceutical applications.
Biological Applications
Pharmaceutical Intermediates : This compound serves as a building block for synthesizing various biologically active molecules, particularly in the development of drugs targeting cancer and neurodegenerative diseases. Its unique structure allows for modifications that enhance biological activity.
Cancer Therapy : Recent studies have indicated that piperidine derivatives, including this compound, exhibit potential anticancer properties. For instance, compounds derived from this structure have shown cytotoxic effects in cancer cell lines, suggesting their utility in cancer treatment .
Case Studies
- Cytotoxicity Assays : In vitro studies demonstrated that derivatives of this compound exhibited varying degrees of cytotoxicity against different cancer cell lines. For example, one study reported enhanced apoptosis induction in FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin .
- Mechanism of Action : The mechanism underlying the anticancer activity has been attributed to the ability of these compounds to interact with specific cellular targets, leading to cell cycle arrest and apoptosis in malignant cells .
- Structure-Activity Relationship (SAR) : A detailed SAR study revealed that modifications to the piperidine ring significantly impacted biological activity. Compounds with additional functional groups showed improved selectivity and potency against cancer cell lines .
Comparative Analysis
To illustrate the unique features of this compound compared to related compounds, the following table summarizes key structural differences and biological activities:
Compound Name | Molecular Formula | Unique Features | Biological Activity |
---|---|---|---|
This compound | C12H23NO2Si | Trimethylsilyl group enhances solubility | Cytotoxicity in cancer cell lines |
Methyl piperidine-1-carboxylate | C8H15NO2 | Lacks trimethylsilyl group | Lower cytotoxicity |
N-(Trimethylsilyl)-piperidine | C9H21NSi | Contains only the trimethylsilyl substitution | Moderate bioactivity |
Tert-butyl 2-(mercaptomethyl)piperidine-1-carboxylate | C12H19NO2S | Contains a thiol group | Different biological activity profile |
Properties
CAS No. |
919286-51-4 |
---|---|
Molecular Formula |
C10H21NO2Si |
Molecular Weight |
215.36 g/mol |
IUPAC Name |
methyl 2-trimethylsilylpiperidine-1-carboxylate |
InChI |
InChI=1S/C10H21NO2Si/c1-13-10(12)11-8-6-5-7-9(11)14(2,3)4/h9H,5-8H2,1-4H3 |
InChI Key |
AWWKPFNRFOFJBL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCCCC1[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.